2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine typically involves the reaction of 2-pyrazinecarboxaldehyde with 2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in a suitable solvent like methanol under controlled conditions. The mixture is stirred at room temperature for several hours, followed by the addition of NaBH4 to reduce the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or methanol.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine compounds with different functional groups.
Scientific Research Applications
2,2-Dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)pyrazin-2-amine: Similar structure with a pyridine ring instead of a dimethylpropanamine group.
2,2’-Dipicolylamine: Contains two pyridine rings attached to an amine group.
Uniqueness
2,2-Dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazine ring with a dimethylpropanamine group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-N-(pyrazin-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-12-7-9-6-11-4-5-13-9/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKQLOIPICSWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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